3-methyl-N-(4-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)benzamide
Overview
Description
3-methyl-N-(4-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)benzamide is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a phenylcarbonyl and carbamothioyl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, often involving solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes involve the use of microreactor systems to optimize reaction conditions and improve yield . The continuous flow method allows for better control over reaction parameters, leading to higher efficiency and consistency in the production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with the nucleophile used.
Scientific Research Applications
3-methyl-N-(4-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways . The presence of the phenylcarbonyl and carbamothioyl groups allows for strong binding interactions, such as hydrogen bonding and π-π stacking, with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
Uniqueness
Compared to similar compounds, 3-methyl-N-(4-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenylcarbonyl and carbamothioyl groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(benzoylcarbamothioylamino)phenyl]-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15-6-5-9-17(14-15)21(27)23-18-10-12-19(13-11-18)24-22(28)25-20(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,27)(H2,24,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPGIEWRCBWZLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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